(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine
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Overview
Description
(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine is a complex organic compound with a unique structure that includes a benzodioxole ring, methoxy groups, and a cyclohepta[c]furan core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and methoxyphenyl intermediates, which are then subjected to cyclization and imine formation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs with various functional groups, enhancing the compound’s versatility for different applications.
Scientific Research Applications
Chemistry
In chemistry, (4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound shows potential as a lead compound for drug development. Its structural features allow for the design of analogs with improved pharmacological properties, targeting specific diseases and conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the specific application and target.
Properties
CAS No. |
4567-88-8 |
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Molecular Formula |
C26H23NO5 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methoxy-6-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-imine |
InChI |
InChI=1S/C26H23NO5/c1-15-25-21(27-19-7-10-22-23(13-19)31-14-30-22)11-18(17-5-8-20(28-3)9-6-17)12-24(29-4)26(25)16(2)32-15/h5-13H,14H2,1-4H3 |
InChI Key |
ZXLVKEAMQSVZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=CC(=NC3=CC4=C(C=C3)OCO4)C2=C(O1)C)C5=CC=C(C=C5)OC)OC |
Origin of Product |
United States |
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